8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine
Description
8-Methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a quinazoline-triazine hybrid compound characterized by:
- A quinazoline core with 8-methoxy and 4-methyl substitutions.
- A 1,3,5-triazine ring linked via an amine group, substituted with a propyl chain at the 5-position.
The structural modifications on both the quinazoline and triazine moieties significantly influence physicochemical properties and bioactivity .
Properties
Molecular Formula |
C16H22N6O |
|---|---|
Molecular Weight |
314.39 g/mol |
IUPAC Name |
8-methoxy-4-methyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |
InChI |
InChI=1S/C16H22N6O/c1-4-8-22-9-17-15(18-10-22)21-16-19-11(2)12-6-5-7-13(23-3)14(12)20-16/h5-7H,4,8-10H2,1-3H3,(H2,17,18,19,20,21) |
InChI Key |
WYZZUUYSNLXTJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC(=NC1)NC2=NC(=C3C=CC=C(C3=N2)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the Triazine Ring: This step involves the reaction of the quinazoline intermediate with a triazine precursor under controlled conditions.
Methoxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinazoline compounds.
Scientific Research Applications
8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and possible biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially leading to biological effects. The triazine ring may also contribute to its activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on the Quinazoline Core
The 8-methoxy group is a common feature in bioactive quinazoline derivatives. Key comparisons include:
Triazine Ring Modifications
The triazine ring’s substitution pattern is critical for molecular interactions:
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (~363.42) adheres to Lipinski’s rule (MW <500), unlike bulkier analogs like (406.44).
- Lipophilicity : Propyl (aliphatic) and pyridinylmethyl () groups balance lipophilicity, whereas benzodioxole () may increase LogP unfavorably.
- Synthetic Accessibility : The target’s propyl group simplifies synthesis compared to crown ether-linked derivatives (e.g., ), which require complex purification steps.
Biological Activity
8-Methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, including anticancer and antimicrobial properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 314.39 g/mol |
| Molecular Formula | C16H22N6O |
| LogP | 2.8898 |
| Polar Surface Area | 61.693 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of quinazoline derivatives with triazine intermediates. The specific synthetic pathway can influence the yield and purity of the final product. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and identify any impurities.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor cell growth effectively. The IC50 values for certain derivatives in related studies ranged from to , demonstrating potent cytotoxicity against various cancer cell lines while remaining non-cytotoxic to normal cells (IC50 values > 100 μg/mL) .
Case Study:
In one study focusing on quinazoline derivatives, compounds similar to 8-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine were tested against multiple cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Quinazoline derivatives have been reported to possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that certain derivatives exhibit higher degrees of inhibition compared to standard antibiotics .
Table: Antimicrobial Activity of Related Compounds
| Compound ID | Activity Type | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Gram-positive | 15 | |
| Compound B | Gram-negative | 20 | |
| Compound C | Broad-spectrum | 18 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity: Similar quinazoline compounds have been shown to inhibit kinases involved in cancer cell proliferation.
- Induction of Apoptosis: The ability to trigger programmed cell death in cancer cells is a critical aspect of its anticancer activity.
- Disruption of Bacterial Cell Wall Synthesis: Antimicrobial activity may be attributed to interference with bacterial cell wall formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
